molecular formula C20H13NO7 B157633 Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate CAS No. 137350-66-4

Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate

Cat. No.: B157633
CAS No.: 137350-66-4
M. Wt: 379.3 g/mol
InChI Key: NLQBAJWAMARDBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: ThioGlo1 is synthesized through a series of chemical reactions involving maleimide and naphthopyranone derivatives. The synthesis begins with the preparation of a maleimide fluorescent thiol reagent derived from naphthopyranone . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with reaction temperatures maintained at room temperature or slightly elevated .

Industrial Production Methods: Industrial production of ThioGlo1 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C in its powdered form and at -80°C when dissolved in solvents .

Properties

IUPAC Name

methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBAJWAMARDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate
Reactant of Route 2
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate
Reactant of Route 3
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate
Reactant of Route 5
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate
Reactant of Route 6
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate
Customer
Q & A

Q1: How does ThioGlo1 interact with its target and what are the downstream effects?

A1: ThioGlo1 is a maleimide-based fluorogenic probe that specifically reacts with free thiol groups (-SH) present in molecules like proteins. [, , ] This reaction forms a stable thioether bond between ThioGlo1 and the thiol group, resulting in a significant increase in fluorescence intensity. [, , ] This change in fluorescence allows for the sensitive detection and quantification of free thiols in various biological samples.

Q2: What are the applications of ThioGlo1 in studying biological systems?

A2: ThioGlo1 has proven valuable in investigating various biological processes involving thiol-containing molecules. For example:

  • Antioxidant activity: Researchers utilized ThioGlo1 to assess the ability of the thioredoxin system to reduce oxidized thiols in wort, a key step in brewing beer. [] This study highlighted the potential of certain yeast strains to enhance beer stability by increasing free thiol concentrations, ultimately impacting flavor and shelf-life.
  • Oxidative stress: Another study employed ThioGlo1 to examine the mechanism of etoposide-induced oxidative stress in leukemia cells. [] By monitoring thiol oxidation levels, researchers gained insights into the drug's potential to generate harmful free radicals and proposed antioxidant strategies to mitigate these effects.
  • Enzyme activity: ThioGlo1 facilitated the development of a continuous assay for plant caffeic acid O-methyltransferases (COMTs). [] This assay measures the real-time activity of COMT enzymes involved in lignin biosynthesis, crucial for understanding plant cell wall development.

Q3: Are there any limitations to using ThioGlo1 in research?

A3: While ThioGlo1 offers high sensitivity and specificity for thiols, some limitations require consideration:

  • Interference: The presence of other reactive molecules, like sulfite, can interfere with ThioGlo1's reaction with thiols, potentially leading to inaccurate results. [] Careful experimental design and controls are crucial to address such interferences.
  • Environmental sensitivity: ThioGlo1's fluorescence can be affected by factors like pH and temperature. [] It's vital to optimize and control these parameters during experiments to ensure reliable data.

Q4: What analytical methods are typically used in conjunction with ThioGlo1?

A4: Following ThioGlo1 labeling, various analytical techniques are employed to detect and quantify thiol-containing molecules:

  • Fluorescence spectroscopy: This technique measures the increased fluorescence intensity upon ThioGlo1 binding to thiols, allowing for quantitative analysis. [, , ]
  • High-performance liquid chromatography (HPLC): When coupled with fluorescence detection, HPLC allows for the separation and quantification of different thiol-containing molecules within a complex sample. []

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